3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one
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Overview
Description
3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran moiety, a chlorophenyl group, a hydroxy group, and a morpholinylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one typically involves multi-step organic synthesis. The general synthetic route can be summarized as follows:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Formation of the Pyrrolone Ring: The pyrrolone ring can be formed through a condensation reaction involving the benzofuran derivative and an appropriate amine.
Attachment of the Morpholinylpropyl Side Chain: The morpholinylpropyl side chain can be introduced through a nucleophilic substitution reaction using 3-chloropropylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Industrial Applications: The compound’s unique structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-benzofuran-2-carbonyl)-2-phenyl-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one: Similar structure but lacks the chlorophenyl group.
3-(1-benzofuran-2-carbonyl)-2-(4-methylphenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in 3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C26H25ClN2O5 |
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Molecular Weight |
480.9 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H25ClN2O5/c27-19-8-6-17(7-9-19)23-22(24(30)21-16-18-4-1-2-5-20(18)34-21)25(31)26(32)29(23)11-3-10-28-12-14-33-15-13-28/h1-2,4-9,16,23,31H,3,10-15H2 |
InChI Key |
HGRYIBRFXBFQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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